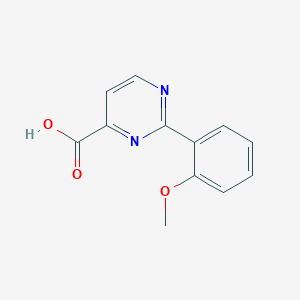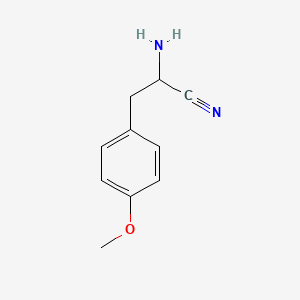
2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C12H10N2O3 It features a pyrimidine ring substituted with a methoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid typically involves the condensation of 2-methoxybenzaldehyde with a suitable pyrimidine derivative. One common method is the Biginelli reaction, which involves the cyclocondensation of 2-methoxybenzaldehyde, urea, and ethyl acetoacetate under acidic conditions to form the pyrimidine ring. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(2-hydroxyphenyl)pyrimidine-4-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in 2-(2-methoxyphenyl)pyrimidine-4-methanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or amines (e.g., aniline) are used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: 2-(2-Hydroxyphenyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(2-Methoxyphenyl)pyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins involved in cell signaling, leading to the modulation of cellular processes such as proliferation or apoptosis.
Molecular Targets and Pathways:
Enzymes: The compound may target enzymes like kinases, which play a crucial role in cell signaling pathways.
Receptors: It may interact with specific receptors on the cell surface, modulating their activity and influencing cellular responses.
相似化合物的比较
2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(2-Hydroxyphenyl)pyrimidine-4-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical properties and biological activity.
2-(2-Methylphenyl)pyrimidine-4-carboxylic acid: The presence of a methyl group instead of a methoxy group can affect the compound’s reactivity and interactions with biological targets.
2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid: The substitution of a chlorine atom can enhance the compound’s electrophilicity and potentially increase its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H10N2O3 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-5-3-2-4-8(10)11-13-7-6-9(14-11)12(15)16/h2-7H,1H3,(H,15,16) |
InChI 键 |
QLWVFNUBYAHDIX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=NC=CC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)

![[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B12099561.png)



![1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride](/img/structure/B12099576.png)
![2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B12099583.png)




![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)
